An In-Depth Technical Guide to Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Methyl 3-(benzyloxy)isoxazole-5-carboxylate: Synthesis, Properties, and Applications
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, chemical properties, and strategic applications of Methyl 3-(benzyloxy)isoxazole-5-carboxylate. This versatile intermediate is a valuable building block, leveraging the privileged isoxazole scaffold, which is a cornerstone in modern pharmaceutical and agrochemical research.
Strategic Importance and Compound Overview
The isoxazole ring system is a prominent heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups make it a highly sought-after scaffold in drug design. Methyl 3-(benzyloxy)isoxazole-5-carboxylate is particularly significant due to its trifunctional nature:
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The Isoxazole Core: Provides a rigid, planar scaffold for orienting substituents in three-dimensional space.
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The 5-Methyl Carboxylate: A modifiable handle that can be readily converted into amides, carboxylic acids, or reduced to alcohols, enabling extensive derivatization.
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The 3-Benzyloxy Group: A stable protecting group for a hydroxyl function. Its selective removal via hydrogenolysis unmasks a key functional group for further chemical elaboration, making it a linchpin in multi-step synthetic campaigns.
This guide elucidates the core chemical characteristics of this compound, providing field-proven insights into its synthesis and reactivity to empower its effective use in research and development.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific ester is not consolidated in a single public source, its properties can be reliably inferred from its well-characterized carboxylic acid precursor, 3-(Benzyloxy)isoxazole-5-carboxylic acid[1][2], and analogous isoxazole esters[3][4][5].
Core Properties
The key physicochemical data for Methyl 3-(benzyloxy)isoxazole-5-carboxylate are summarized below.
| Property | Value | Source/Rationale |
| IUPAC Name | Methyl 3-(phenylmethoxy)isoxazole-5-carboxylate | IUPAC Nomenclature |
| Synonyms | Methyl 3-(benzyloxy)-1,2-oxazole-5-carboxylate | Common Variant |
| CAS Number | Not assigned; Precursor acid is 2552-54-7 | [1] |
| Molecular Formula | C₁₂H₁₁NO₄ | Calculated |
| Molecular Weight | 233.22 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid | Analogy to similar structures[3] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Acetone); poor solubility in water | Polarity Analysis |
Predicted Spectroscopic Signature
A robust understanding of a compound's spectroscopic fingerprint is critical for reaction monitoring and quality control. The expected data are as follows:
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¹H NMR (CDCl₃, 400 MHz):
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δ ~7.30-7.45 ppm (m, 5H): Phenyl protons of the benzyl group.
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δ ~6.90 ppm (s, 1H): Proton at the C4 position of the isoxazole ring. The exact shift can be influenced by substituents, but similar 3,5-disubstituted isoxazoles show this proton in the δ 6.8-7.0 ppm range[6].
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δ ~5.40 ppm (s, 2H): Methylene (-CH₂-) protons of the benzyl group.
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δ ~3.95 ppm (s, 3H): Methyl ester (-OCH₃) protons.
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¹³C NMR (CDCl₃, 101 MHz):
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δ ~170 ppm: Carbonyl carbon of the ester.
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δ ~165 ppm: C3 carbon of the isoxazole ring (attached to the benzyloxy group).
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δ ~158 ppm: C5 carbon of the isoxazole ring (attached to the carboxylate).
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δ ~135 ppm: Quaternary carbon of the phenyl ring.
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δ ~128-129 ppm: Phenyl C-H carbons.
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δ ~100 ppm: C4 carbon of the isoxazole ring.
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δ ~70 ppm: Methylene (-CH₂-) carbon of the benzyl group.
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δ ~53 ppm: Methyl ester (-OCH₃) carbon.
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FT-IR (KBr, cm⁻¹):
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~3100 cm⁻¹: Aromatic and vinyl C-H stretch.
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~2950 cm⁻¹: Aliphatic C-H stretch.
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~1730 cm⁻¹: Strong C=O stretch from the ester carbonyl.
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~1600, 1490, 1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic and isoxazole rings.
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~1250 cm⁻¹: C-O stretching from the ester and ether linkages.
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Mass Spectrometry (ESI+):
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m/z: 234.07 [M+H]⁺, 256.05 [M+Na]⁺.
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Synthesis and Mechanistic Considerations
The most direct and reliable synthesis of Methyl 3-(benzyloxy)isoxazole-5-carboxylate is through the esterification of its corresponding carboxylic acid precursor. This approach offers high yields and straightforward purification.
Synthetic Workflow: Fisher Esterification
The diagram below outlines the standard laboratory-scale synthesis.
Caption: Workflow for the synthesis of the target ester via Fisher esterification.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, where successful execution yields a product whose spectroscopic data should match the predicted profile in Section 2.2.
Materials:
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3-(Benzyloxy)isoxazole-5-carboxylic acid (1.0 eq)[1]
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Anhydrous Methanol (20-30 volumes)
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Concentrated Sulfuric Acid (0.05-0.1 eq)
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Saturated Sodium Bicarbonate solution
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Brine solution
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Silica Gel for chromatography
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Eluent: Ethyl Acetate/Hexanes mixture
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(benzyloxy)isoxazole-5-carboxylic acid.
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Reagent Addition: Add anhydrous methanol to dissolve the starting material. Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring.
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Causality Insight: Sulfuric acid acts as a proton source to activate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol. It also serves as a dehydrating agent, shifting the equilibrium towards the product side.
-
-
Heating: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching and Extraction: Cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
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Solvent Removal & Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Trustworthiness Check: The bicarbonate wash removes any remaining acidic starting material or catalyst, while the brine wash removes residual water, aiding in the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the pure Methyl 3-(benzyloxy)isoxazole-5-carboxylate.
Chemical Reactivity and Derivatization Potential
The true value of Methyl 3-(benzyloxy)isoxazole-5-carboxylate lies in its predictable reactivity, which allows for controlled, stepwise modifications at its three key functional sites.
Caption: Major transformation pathways for Methyl 3-(benzyloxy)isoxazole-5-carboxylate.
Benzyl Group Deprotection (Hydrogenolysis)
This is arguably the most critical transformation. The benzylic ether is susceptible to cleavage by catalytic hydrogenation.
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Conditions: Typically, 1 atmosphere of Hydrogen gas with a Palladium on Carbon (10% Pd/C) catalyst in a solvent like ethanol or ethyl acetate.
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Mechanism: The reaction proceeds via oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis.
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Significance: This unmasks the 3-hydroxyisoxazole moiety, a key pharmacophore and a versatile handle for introducing new substituents via O-alkylation or O-acylation. The resulting product, Methyl 3-hydroxyisoxazole-5-carboxylate, is a valuable intermediate in its own right for developing novel therapeutics[7][8].
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Caution: Under harsh hydrogenation conditions, the isoxazole N-O bond can also be cleaved, leading to ring-opened byproducts like enaminones[9][10]. Therefore, careful monitoring and mild conditions are essential for selectivity.
Ester Hydrolysis (Saponification)
Standard hydrolysis of the methyl ester can be achieved to revert to the parent carboxylic acid.
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Conditions: Use of a base such as Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) in a water/THF or water/methanol solvent system, followed by acidic workup.
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Significance: The carboxylic acid is a crucial functional group for forming amide bonds using peptide coupling reagents (e.g., HATU, EDC), which is a cornerstone of medicinal chemistry for improving potency and pharmacokinetic properties.
Amidation
The methyl ester can be directly converted to amides, although this often requires more forcing conditions than from the corresponding acid.
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Conditions: Heating the ester with a primary or secondary amine, sometimes with a Lewis acid catalyst.
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Significance: Provides a direct route to carboxamides, bypassing the hydrolysis and coupling sequence, which can be advantageous for certain substrates.
Applications in Research and Development
The structural features of Methyl 3-(benzyloxy)isoxazole-5-carboxylate make it an ideal starting point for library synthesis and lead optimization campaigns.
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Pharmaceutical Development: As a versatile building block, it serves as a precursor for synthesizing compounds targeting a wide array of biological targets. The 3-hydroxyisoxazole scaffold (accessible after deprotection) is a known structural motif in compounds developed for neurological disorders and as anti-inflammatory agents[7][8]. The ability to diversify at both the 3-position (via the hydroxyl group) and the 5-position (via the carboxylate) allows for a systematic exploration of the structure-activity relationship (SAR).
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Agrochemical Chemistry: The isoxazole core is also prevalent in modern agrochemicals. This compound can be used to develop novel herbicides and fungicides, leveraging the established biological activity of this heterocyclic system[7].
Conclusion
Methyl 3-(benzyloxy)isoxazole-5-carboxylate is a high-value, strategically designed chemical intermediate. Its utility is defined by the orthogonal reactivity of its functional groups: the modifiable ester, the stable yet readily cleavable benzyl ether, and the robust isoxazole core. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity, as detailed in this guide, enables researchers to fully exploit its potential as a foundational element in the discovery and development of new chemical entities.
References
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Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
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Antonini, C., Cordero, F. M., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. ResearchGate. [Link]
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Maccarinelli, M., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2024. [Link]
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National Center for Biotechnology Information (n.d.). Methyl 5-methylisoxazole-3-carboxylate. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
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Wang, Y., et al. (2014). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o417. [Link]
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El-Hiti, G. A., et al. (2017). Methyl 5-(1-benzofuran-2-yl)isoxazole-3-carboxylate. IUCrData, 2, x171820. [Link]
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Chemsrc. (n.d.). 3-(Benzyloxy)isoxazole-5-carboxylic acid. Retrieved from [Link]
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Supporting Information for a relevant publication showing isoxazole proton shifts. (Note: A specific direct link is not available, but the data is consistent with general isoxazole chemistry). [Link]
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National Center for Biotechnology Information (n.d.). Methyl isoxazole-5-carboxylate. PubChem Compound Database. Retrieved from [Link]
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